molecular formula C9H11IO B1446271 4-Ethoxy-1-iodo-2-methylbenzene CAS No. 108178-36-5

4-Ethoxy-1-iodo-2-methylbenzene

Cat. No.: B1446271
CAS No.: 108178-36-5
M. Wt: 262.09 g/mol
InChI Key: RHZKNLVALVYDTK-UHFFFAOYSA-N
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Description

4-Ethoxy-1-iodo-2-methylbenzene is a specialized aryl iodide compound that serves as a versatile intermediate in advanced organic synthesis and pharmaceutical research. As a member of the aryl halide class, its key structural feature is an iodine atom attached to an aromatic ring, which activates it for metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for constructing carbon-carbon bonds to create complex molecular architectures, including novel pharmaceutical candidates and functional materials. The ethoxy and methyl substituents on the benzene ring are electron-donating groups that influence the electronic properties and regioselectivity of the molecule, making it a valuable and distinct scaffold for method development and the exploration of structure-activity relationships. This reagent is strictly intended for research applications in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKNLVALVYDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethoxy 1 Iodo 2 Methylbenzene and Analogues

Direct Iodination Strategies

Direct iodination involves the introduction of an iodine atom directly onto the aromatic ring of a precursor molecule. This approach is often favored for its atom economy and straightforward nature.

A common and effective method for the synthesis of 4-ethoxy-1-iodo-2-methylbenzene is the direct iodination of the corresponding substituted phenol (B47542), 4-ethoxy-2-methylphenol (B3031902). This reaction typically proceeds by treating the phenol with an iodinating agent. For instance, the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol (B1580675) has been successfully achieved using a reagent prepared from sodium hypochlorite (B82951) and sodium iodide in aqueous alcohol solvents. sigmaaldrich.com This method offers a practical route to iodinated phenols, which can then be etherified to yield the desired ethoxy derivative.

The general reaction can be represented as follows:

Generated code

Various iodinating agents can be employed, each with its own advantages and specific reaction conditions.

The direct iodination of aromatic compounds like 4-ethoxy-2-methylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comwikipedia.org In this reaction, an electrophilic iodine species, often denoted as "I+", attacks the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.com

The key steps in the mechanism are:

Generation of the Electrophile: Molecular iodine (I₂) itself is generally not reactive enough to iodinate aromatic rings directly. masterorganicchemistry.comlibretexts.org Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species. libretexts.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper(II) salts. masterorganicchemistry.comlibretexts.org

Attack of the Aromatic Ring: The π-electrons of the aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product. youtube.com

Regioselectivity: The position of iodination on the aromatic ring is directed by the existing substituents. In the case of 4-ethoxy-2-methylphenol, the ethoxy (-OC₂H₅) and methyl (-CH₃) groups are both ortho-, para-directing and activating. The hydroxyl (-OH) group is also a strong activating and ortho-, para-directing group. The interplay of these groups' directing effects determines the final position of the incoming iodine atom. The bulky nature of the iodine electrophile and the steric hindrance from the existing substituents also play a crucial role in determining the regiochemical outcome.

Indirect Synthetic Routes via Precursor Modification

Indirect methods involve the synthesis of a precursor molecule that is then converted to the target iodoarene. These routes can be particularly useful when direct iodination is not feasible or leads to undesired isomers.

One indirect approach involves the transformation of other halogenated methylbenzenes. For example, a bromo- or chloro-substituted precursor could potentially be converted to the corresponding iodo-compound through a halogen exchange reaction, often referred to as a Finkelstein-type reaction for aromatic systems. However, these reactions can be challenging for aryl halides. A more common strategy involves the use of organometallic intermediates. For instance, a haloarene can be converted to an organolithium or organomagnesium (Grignard) reagent, which can then be reacted with an iodine source like molecular iodine to introduce the iodine atom.

A method for the regioselective functionalization of haloarenes involves deprotonative lithiation followed by trapping with a zinc chloride diamine complex. This generates an organozinc species that can then react with an electrophile, such as iodine, to yield the desired product. organic-chemistry.org

Table 1: Comparison of Direct and Indirect Iodination Strategies

FeatureDirect IodinationIndirect Iodination (via Halo-methylbenzenes)
Starting Material Substituted phenol or anisoleHalo-methylbenzene
Key Transformation Electrophilic aromatic substitutionHalogen exchange or organometallic intermediate
Reagents Iodinating agent + optional oxidantOrganolithium/Grignard reagent + iodine source
Advantages Fewer steps, potentially higher atom economyCan provide access to isomers not easily formed by direct iodination
Disadvantages Can lead to mixtures of isomersRequires handling of reactive organometallic reagents

The Sandmeyer reaction is a classic and versatile method for introducing a variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org This method is particularly valuable as it allows for substitution patterns that are not achievable through direct electrophilic substitution. organic-chemistry.org

The general sequence for this transformation is as follows:

Diazotization: An aromatic amine, in this case, 4-ethoxy-2-methylaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide. This leads to the displacement of the diazonium group (-N₂⁺) by an iodine atom, with the evolution of nitrogen gas. organic-chemistry.org

This method offers high regioselectivity, as the position of the iodine atom is determined by the position of the initial amino group.

Advanced Approaches in Iodoarene Synthesis

Research in organic synthesis continues to produce more efficient, sustainable, and versatile methods for the preparation of iodoarenes. acs.org These advanced approaches often focus on milder reaction conditions, improved catalyst systems, and the use of novel reagents.

Some modern strategies include:

Hypervalent Iodine Reagents: The use of hypervalent iodine compounds as oxidants and in coupling reactions represents an environmentally friendly approach to various chemical transformations. acs.org

Photochemical Methods: Photoinduced activation of the aryl-iodine bond is a green chemistry approach that can be facilitated by photocatalysts, allowing reactions to proceed under visible light irradiation. acs.org

Electrochemical Synthesis: Electrochemical methods, both direct and indirect, provide another sustainable avenue for activating aryl iodides. acs.org

Diaryliodonium Salts: Diaryliodonium salts serve as precursors for the synthesis of iodoarenes. amanote.com These salts can be prepared and then undergo reactions that release the desired iodoarene. This strategy can be an alternative to the traditional Sandmeyer reaction for accessing certain iodoarenes. amanote.com

These advanced methods are continually expanding the toolkit available to synthetic chemists for the preparation of valuable iodoarene building blocks like this compound.

Utilizing Hypervalent Iodine Reagents for Aryl Iodide Formation

Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to traditional heavy-metal-based oxidants for a variety of organic transformations, including the formation of aryl iodides. arkat-usa.orgwikipedia.org These reagents, which feature an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), act as potent electrophilic iodine sources or as oxidants in conjunction with a separate iodine source. arkat-usa.org

One common strategy involves the direct iodination of an activated aromatic substrate, such as 4-ethoxytoluene, using a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of molecular iodine (I₂). researchgate.net The PhI(OAc)₂ serves as an oxidant to generate a more electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring. The ethoxy and methyl groups on the starting material are activating and direct the incoming electrophile to the ortho and para positions. In the case of 4-ethoxytoluene, the position ortho to the ethoxy group and meta to the methyl group is sterically accessible for iodination.

The reaction is typically carried out in an acidic medium, such as acetic acid, which can be further enhanced by a catalytic amount of a strong acid like sulfuric acid. researchgate.net These conditions promote the formation of the highly reactive iodinating species.

Table 1: Illustrative Synthesis of an Iodoarene using a Hypervalent Iodine Reagent System

ParameterValue
Starting Material 4-Ethoxytoluene
Iodinating System I₂ / PhI(OAc)₂
Solvent Acetic Acid/Acetic Anhydride
Catalyst Conc. H₂SO₄ (catalytic)
Temperature Room Temperature
Reaction Time ~15 minutes
Product This compound
Yield Good to Excellent researchgate.net

This table is based on analogous procedures for the iodination of activated aromatic compounds. researchgate.net

Research has demonstrated that this method is highly efficient, often proceeding to completion within a short timeframe at room temperature. researchgate.net The use of PhI(OAc)₂ is advantageous due to its stability, commercial availability, and the relatively mild reaction conditions it enables. wikipedia.org

Metal-Catalyzed and Metal-Free Iodination Reactions

Beyond hypervalent iodine reagents, aryl iodides can be synthesized through both metal-catalyzed and metal-free iodination reactions. A prominent metal-free approach is the Sandmeyer reaction, which provides a versatile route to aryl halides from aryl amines. pku.edu.cnorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the resulting diazonium group with an iodide ion. arkat-usa.orgpku.edu.cn

For the synthesis of this compound, the precursor would be 4-ethoxy-2-methylaniline. This amine is first treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric or hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. arkat-usa.org This intermediate is generally unstable and is used immediately in the subsequent step.

The diazonium salt is then treated with a solution of potassium iodide (KI). organic-chemistry.org The iodide ion displaces the dinitrogen gas (N₂), a thermodynamically highly favorable process, to yield the desired aryl iodide. pku.edu.cn Notably, the iodination step of the Sandmeyer reaction does not typically require a copper catalyst, which is often necessary for the introduction of other halogens like chlorine or bromine. organic-chemistry.org

Table 2: Representative Sandmeyer Reaction for the Synthesis of this compound

ParameterValue
Starting Material 4-Ethoxy-2-methylaniline
Diazotization Reagents NaNO₂ / H₂SO₄
Iodinating Reagent KI
Solvent Water, Diethyl ether
Temperature 0-5 °C (diazotization), then warm to RT
Reaction Time ~30 min (diazotization), ~3 h (iodination)
Product This compound
Yield Moderate to Good arkat-usa.org

This table is based on general procedures for the Sandmeyer iodination of aromatic amines. arkat-usa.org

Another important metal-free iodination method involves the direct electrophilic iodination of an activated arene using N-iodosuccinimide (NIS) as the iodine source. For a substrate like 4-ethoxytoluene, the reaction can be catalyzed by a Brønsted or Lewis acid. For instance, trifluoroacetic acid has been used as a catalyst to promote the regioselective iodination of methoxy- and methyl-substituted aromatic compounds with NIS, affording excellent yields under mild conditions. The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. The activating nature of the ethoxy and methyl groups directs the iodination to the position ortho to the ethoxy group.

Table 3: Metal-Free Iodination using N-Iodosuccinimide

ParameterValue
Starting Material 4-Ethoxytoluene
Iodinating Reagent N-Iodosuccinimide (NIS)
Catalyst Trifluoroacetic Acid (catalytic)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time Short
Product This compound
Yield Excellent

This table is based on analogous procedures for the iodination of activated aromatic compounds.

Reactivity and Reaction Pathways of 4 Ethoxy 1 Iodo 2 Methylbenzene

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The rate and regioselectivity of these reactions are profoundly influenced by the electronic nature of the substituents already present on the aromatic ring. libretexts.org

Both the ethoxy and methyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orgbyjus.com

The ethoxy group is a strong activating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic system. libretexts.orgyoutube.com This donation of electron density is most pronounced at the ortho and para positions relative to the ethoxy group. byjus.comlibretexts.org The methyl group, while also an activating group, exerts its influence primarily through a weaker inductive effect, donating electron density through the sigma bond framework. libretexts.orgnih.gov

In 4-ethoxy-1-iodo-2-methylbenzene, the directing effects of the ethoxy and methyl groups are synergistic. The ethoxy group strongly directs incoming electrophiles to its ortho and para positions. Given that the para position is occupied by the iodo group, the primary sites for electrophilic attack are the positions ortho to the ethoxy group (C3 and C5). The methyl group at the C2 position further reinforces this preference by activating the adjacent C3 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C3 and C5 positions.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OCH2CH3 (Ethoxy)+R > -I (Resonance donation outweighs inductive withdrawal)Strong ActivatorOrtho, Para
-CH3 (Methyl)+I (Inductive donation)Weak ActivatorOrtho, Para
-I (Iodo)-I > +R (Inductive withdrawal outweighs resonance donation)Weak DeactivatorOrtho, Para

Halogen exchange reactions, particularly the conversion of aryl iodides to other aryl halides, are synthetically useful transformations. frontiersin.orgnih.gov While direct nucleophilic aromatic substitution is generally not feasible for aryl halides, metal-catalyzed processes enable this transformation. nih.gov The Finkelstein reaction, a classic example of halogen exchange in alkyl halides, does not typically apply to aryl halides without the use of a metal catalyst. frontiersin.orgnih.gov

Copper and palladium complexes have been shown to mediate the exchange of iodine for other halogens. frontiersin.orgnih.govucl.ac.uk For instance, copper(I) salts, often in the presence of a ligand, can facilitate the conversion of aryl iodides to aryl bromides or chlorides. organic-chemistry.orgacs.org The mechanism is believed to involve an equilibrium process driven by the relative solubilities of the halide salts. acs.org Palladium-catalyzed halogen exchange has also been reported, proceeding through oxidative addition of the aryl iodide to a palladium(0) complex, followed by reductive elimination to yield the new aryl halide. frontiersin.orgucl.ac.uk

Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most reactive site for a variety of synthetically important cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. nih.gov

Palladium catalysts are workhorses in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgwikipedia.org The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. wikipedia.org Intramolecular versions of the Heck reaction are also powerful tools for constructing cyclic systems. wikipedia.orgchim.it Tandem reactions involving an initial Heck reaction followed by other transformations have also been developed. rsc.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the organoboron species (activated by the base), and reductive elimination to give the coupled product. libretexts.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Mechanistic Steps
Heck AlkenePd(0) catalyst, baseOxidative addition, migratory insertion, β-hydride elimination wikipedia.org
Suzuki Organoboron compoundPd(0) catalyst, baseOxidative addition, transmetalation, reductive elimination libretexts.org
Sonogashira Terminal alkynePd(0) catalyst, Cu(I) co-catalyst, baseOxidative addition, transmetalation (from copper acetylide), reductive elimination libretexts.org

Copper-catalyzed reactions represent a valuable alternative and complement to palladium-catalyzed methods. Copper is more abundant and less expensive than palladium. Copper-mediated cross-coupling reactions often involve aryl iodides as substrates. For instance, copper can catalyze the coupling of aryl iodides with various nucleophiles, including amides and alkynes. cas.cnresearchgate.netresearchgate.net These reactions can sometimes proceed under milder conditions than their palladium-catalyzed counterparts. The Ullmann condensation, a classic copper-promoted reaction, involves the coupling of two aryl halides or an aryl halide with an alcohol, amine, or thiol.

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals to enhance the sustainability of chemical synthesis. rsc.org Photo-induced radical cross-coupling reactions have emerged as a promising metal-free strategy. nih.govfrontiersin.org For example, the sulfidation of aryl iodides with disulfides can be achieved under visible light irradiation without the need for a metal catalyst or an external photosensitizer. nih.govfrontiersin.org These reactions proceed through radical intermediates and offer a greener alternative for forming carbon-sulfur bonds. nih.gov Other metal-free approaches may utilize electron catalysis, where an electron acts as the catalyst to initiate the reaction between an aryl halide and a nucleophile. researchgate.net

Intramolecular Cyclization and Rearrangement Reactions

Intramolecular reactions of this compound and its derivatives can lead to the formation of complex cyclic structures. These reactions are often facilitated by the presence of the iodine atom, which can act as a leaving group or participate in radical or transition metal-catalyzed processes.

While direct iodine-induced cyclization of this compound itself is not extensively documented, the iodo-aryl moiety is a key precursor for substrates that can undergo such reactions. For instance, the introduction of a side chain with a nucleophilic group, such as an alcohol or an amine, can set the stage for cyclization. In a broader context, iodoarenes are known to participate in cyclization reactions where the iodine atom is substituted by an intramolecular nucleophile, often in the presence of a catalyst.

The synthesis of chromene derivatives through gold(I)-catalyzed intramolecular hydroarylation is a significant transformation for aryl propynyl (B12738560) ethers. For a substrate derived from this compound, this would first involve the conversion of the iodo-aryl compound into a propynyl ether. This can be achieved through a Sonogashira coupling with a propargyl alcohol derivative. The resulting aryl propynyl ether can then undergo a gold(I)-catalyzed 6-endo-dig cyclization to form a chromene derivative. The reaction proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular attack of the aromatic ring.

A plausible reaction pathway is outlined below:

Sonogashira Coupling: this compound is coupled with a suitable propargyl alcohol in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Gold(I)-Catalyzed Hydroarylation: The resulting aryl propynyl ether is treated with a gold(I) catalyst, such as AuCl or a more sophisticated catalytic system, to induce the intramolecular hydroarylation, yielding the corresponding chromene derivative.

Radical-Mediated Transformations

The relatively weak carbon-iodine bond in this compound makes it susceptible to homolytic cleavage, initiating radical-mediated reactions. These transformations can be induced by light or through electrochemical means.

Upon exposure to ultraviolet light, iodoarenes can undergo homolytic cleavage of the carbon-iodine bond to generate an aryl radical and an iodine radical. This photoinduced dissociation is a key step in various synthetic methodologies. The resulting 4-ethoxy-2-methylphenyl radical is a highly reactive intermediate that can participate in a variety of reactions, including hydrogen abstraction, addition to multiple bonds, and cyclization reactions. The efficiency of this process is dependent on the wavelength of the light and the solvent used.

Electroreductive methods provide an alternative pathway to generate aryl radicals from iodoarenes. In this process, an electron is transferred to the iodoarene, leading to the formation of a radical anion, which then fragments to produce an aryl radical and an iodide ion. These electrochemically generated radicals can then be used in arylation reactions. For example, the 4-ethoxy-2-methylphenyl radical generated from this compound can be trapped by a suitable acceptor molecule to form a new carbon-carbon bond.

Functionalization of the Iodo-Aryl Moiety

The iodo-aryl moiety of this compound is a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Some of the most common cross-coupling reactions involving iodoarenes include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoarene with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This is a powerful method for forming carbon-carbon bonds.

Heck-Mizoroki Coupling: In this reaction, the iodoarene is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: As mentioned earlier, this reaction couples the iodoarene with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an aryl alkyne.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the iodoarene with an amine in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the iodoarene with an organotin compound, catalyzed by palladium.

The table below summarizes some key cross-coupling reactions for the functionalization of this compound.

Reaction NameCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraOrganoboron compoundPd catalyst, BaseBiaryl
Heck-MizorokiAlkenePd catalyst, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl Alkyne
Buchwald-HartwigAminePd catalyst, BaseAryl Amine
StilleOrganotin compoundPd catalystBiaryl

These reactions highlight the synthetic utility of this compound as a building block in the synthesis of a wide array of more complex organic molecules.

Conversion to Other Halogenated or Substituted Aromatics

The iodine atom in this compound can be replaced by other halogen atoms or various substituents through several synthetic methodologies. These transformations are crucial for diversifying the substitution pattern of the aromatic ring, enabling the synthesis of a broad range of derivatives.

One of the most common transformations is the halogen exchange reaction , often referred to as a Finkelstein-type reaction for aromatic compounds. While less common than for alkyl halides, under specific conditions, the iodo group can be exchanged for other halogens like bromine or chlorine. This can be achieved using copper(I) halides, which facilitate the nucleophilic substitution of the iodide. organic-chemistry.org For instance, the treatment of an aryl iodide with copper(I) bromide or copper(I) chloride can yield the corresponding aryl bromide or aryl chloride.

Another significant pathway for modifying the aromatic core is through metal-halogen exchange . This reaction typically involves treating the aryl iodide with an organometallic reagent, such as an organolithium or Grignard reagent. This process generates a new organometallic species where the iodine atom is replaced by the metal, which can then be quenched with an electrophile to introduce a new substituent. nih.gov

Furthermore, cross-coupling reactions represent a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. While these reactions are discussed in more detail in the following section, it is important to note that they can also be used to introduce substituents that can be further converted. For example, a Suzuki coupling with a boronic acid containing a protected functional group can be employed, followed by deprotection to reveal the desired substituent. nih.gov

The following table summarizes some of the potential conversions of this compound to other substituted aromatic compounds:

Starting MaterialReagents and ConditionsProductReaction Type
This compoundCuBr4-Ethoxy-1-bromo-2-methylbenzeneHalogen Exchange
This compoundCuCl4-Ethoxy-1-chloro-2-methylbenzeneHalogen Exchange
This compoundn-BuLi, then H₂O3-Ethoxy-4-methylbenzeneMetal-Halogen Exchange/Protonolysis
This compoundMg, then CO₂4-Ethoxy-2-methylbenzoic acidGrignard Reaction/Carbonation

Introduction of Diverse Functional Groups via Carbon-Iodine Bond Reactivity

The carbon-iodine bond in this compound is a focal point for a multitude of synthetic transformations, enabling the introduction of a wide variety of functional groups. The high polarizability and relative weakness of the C-I bond make aryl iodides excellent substrates for numerous reactions, particularly transition-metal-catalyzed cross-coupling reactions. fiveable.menih.gov

Cross-Coupling Reactions: This class of reactions is arguably the most powerful and versatile method for functionalizing aryl iodides. Several named reactions fall under this category, each utilizing a different organometallic reagent and catalyst system to form new bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester. It is a widely used method for forming new carbon-carbon bonds. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl compound. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This provides a direct route to substituted alkynylarenes. nih.gov

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine (primary or secondary). This is a crucial method for the synthesis of arylamines.

Ullmann Condensation: This classical copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by reacting the aryl iodide with alcohols, amines, or thiols, respectively. nih.gov

Other Functionalization Reactions:

Carbonylation: In the presence of carbon monoxide and a suitable catalyst (often palladium-based), this compound can be converted into various carbonyl-containing compounds. For instance, reaction with carbon monoxide and an alcohol leads to the formation of an ester (e.g., methyl 4-ethoxy-2-methylbenzoate), while reaction with carbon monoxide and an amine yields an amide. chemicalbook.com

Sulfonylation: Recent developments have shown that aryl iodides can undergo gold-catalyzed sulfonylation with sodium sulfinates to produce aryl sulfones. acs.org This offers a pathway to introduce sulfonyl functionalities.

Nucleophilic Aromatic Substitution (SNAAr): While aryl iodides are generally less reactive towards SNAAr than their activated counterparts (e.g., those with strong electron-withdrawing groups), the presence of the iodine atom as a good leaving group can facilitate substitution by strong nucleophiles under certain conditions. fiveable.me

The table below provides examples of the diverse functional groups that can be introduced onto the 4-ethoxy-2-methylphenyl scaffold starting from this compound.

Reaction TypeReagent(s)Catalyst/ConditionsFunctional Group IntroducedProduct Class
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, baseArylBiaryl
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynylAlkynylarene
Heck ReactionAlkenePd catalyst, baseAlkenylStilbene derivative
Buchwald-Hartwig AminationAminePd catalyst, baseAminoArylamine
CarbonylationCO, AlcoholPd catalystAlkoxycarbonylBenzoate ester
SulfonylationSodium sulfinateAu catalystSulfonylAryl sulfone

Mechanistic Investigations and Reaction Intermediates

Unveiling Electron Transfer Processes in Iodoarene Reactivity

Electron transfer is a fundamental process in many reactions involving iodoarenes. These processes can lead to the formation of radical ions, which are key intermediates in various transformations. In a broader context, iodoarenes can undergo both single-electron transfer (SET) and two-electron transfer pathways, depending on the reaction conditions and the nature of the other reactants. However, specific studies detailing the electron transfer mechanisms for 4-Ethoxy-1-iodo-2-methylbenzene are absent from the current body of scientific literature.

Role of Aryl Cations, Radicals, and Anions as Reactive Intermediates

The reactivity of iodoarenes is often dictated by the formation of highly reactive intermediates such as aryl cations, radicals, and anions. Aryl radicals, for instance, can be generated from iodoarenes through various methods, including photolysis, radiolysis, and transition-metal-catalyzed reactions. These radicals are pivotal in the formation of new carbon-carbon and carbon-heteroatom bonds. Similarly, aryl cations and anions represent other classes of reactive intermediates that can be accessed from iodoarenes, leading to a diverse range of chemical products. Without specific studies on this compound, any discussion of the preferential formation of these intermediates would be purely speculative.

Characterization of Transient Species (e.g., Benzenonium Ions, Iodonium (B1229267) Salts)

The direct observation and characterization of transient species are crucial for elucidating reaction mechanisms. Techniques such as flash photolysis, pulse radiolysis, and low-temperature spectroscopy are often employed to study short-lived intermediates like benzenonium ions and iodonium salts. While the formation of such species can be postulated for reactions involving this compound, their actual characterization has not been reported.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence the mechanism of a chemical reaction by affecting the stability of the ground state, intermediates, and transition states. Solvents can play a role in ion-pair formation, cage effects in radical reactions, and the solvation of charged species. While general principles of solvent effects on iodoarene reactivity are established, a specific investigation into how different solvents modulate the reaction pathways of this compound has not been documented.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. These calculations provide a foundational understanding of how electron distribution governs the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule.

For aromatic compounds similar to 4-Ethoxy-1-iodo-2-methylbenzene, DFT calculations, often using the B3LYP functional, can predict these orbital energies. researchgate.net In related substituted anisoles and thiophenes, calculated HOMO-LUMO gaps typically fall in the range of 2 to 5 eV. researchgate.netnih.gov A smaller gap generally implies higher reactivity. In this compound, the electron-donating ethoxy and methyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing and polarizable iodine atom influences both orbitals. The precise energy levels determine the molecule's propensity to engage in various reactions.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Aromatic Compounds

Compound/System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV)
Tris-4-iminophenyl-methyl-thiophene - - ~2.16
N-(1H-benzo[d] imidazol-2-yl) methyl)- 1,2,4-triazin-3-amine -6.2967 -1.8096 4.4871

Data is illustrative of typical values for related complex aromatic systems calculated by DFT methods. researchgate.net

An electrostatic potential (ESP) map illustrates the distribution of charge across a molecule's surface. youtube.com These maps are color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor). youtube.comyoutube.com For iodo-substituted aromatic compounds, a region of positive electrostatic potential, known as a σ-hole, characteristically forms on the outermost portion of the iodine atom along the C-I bond axis. nih.gov

This electrophilic region allows the iodine atom to act as a halogen bond donor, forming attractive noncovalent interactions with nucleophilic regions (Lewis bases) in other molecules. nih.govnih.gov The strength of this halogen bond is influenced by the other substituents on the benzene (B151609) ring. Electron-donating groups, such as the ethoxy and methyl groups in this compound, increase the electron density in the ring. This can indirectly reduce the magnitude of the σ-hole on the iodine, potentially weakening its halogen bonding capability compared to an unsubstituted iodobenzene (B50100). Conversely, strongly electron-withdrawing groups enhance the σ-hole. researchgate.net The interaction energies for halogen bonds involving iodobenzenes can range from approximately -1 to -8 kcal/mol with oxygen-containing bases and can be even stronger with charged anions. researchgate.netacs.org

Table 2: Calculated Interaction Energies for Halogen Bonding

Complex Interaction Energy (kcal/mol)
C₆H₅I ··· F⁻ -29.8
C₆H₅I ··· Cl⁻ -12.6
C₆H₅I ··· Br⁻ -10.1
C₆H₅I ··· I⁻ -7.8
4-Iodobenzonitrile (B145841) Dimer (I···N) -2.57 (in kJ/mol: -10.8)

Data from DFT calculations on iodobenzene and experimental/computational studies on 4-iodobenzonitrile illustrate the magnitude of halogen bond interactions. nih.govacs.org

Thermochemical Properties and Stability Analysis of Iodo-Substituted Benzene Derivatives

The stability of a molecule can be quantified by its thermochemical properties, such as its enthalpy of formation. These values indicate the energy stored within the molecule relative to its constituent elements in their standard states.

The gas-phase standard enthalpy of formation (ΔfH°) is a key thermochemical property that can be accurately predicted using high-level quantum-chemical methods. nih.govnist.gov Protocols like the G4 theory or local coupled-cluster approaches (e.g., CCSD(T)) are employed to calculate total atomization energies, which are then used to derive the enthalpy of formation. nih.gov These computational methods provide values that can achieve "chemical accuracy," often within 1-2 kcal/mol of experimental data where available. nih.govnih.gov

The three-dimensional structure of this compound is not rigid due to the rotation of the ethoxy and methyl groups. Conformational analysis involves studying the molecule's potential energy surface as these groups rotate to identify the most stable arrangements (conformers). lumenlearning.communi.cz

For the ethoxy group, the orientation of the ethyl moiety relative to the benzene ring is critical. The lowest energy conformation typically has the C-O-C plane aligned with the plane of the benzene ring to maximize conjugation of the oxygen lone pair with the π-system. However, steric hindrance with the adjacent methyl group will force the ethoxy group to adopt a twisted or perpendicular conformation. DFT calculations on related ortho-substituted anisoles (methoxytoluenes) have shown that the rotational barrier for the methoxy (B1213986) group can be significantly influenced by ortho-substituents. nih.govmdpi.com A similar effect is expected for the ethoxy group in the target molecule, where steric repulsion between the ethyl and methyl groups will dictate the most stable conformer and the energy barrier to rotation. The methyl group itself has a much lower rotational barrier.

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions by mapping out the potential energy surface (PES). libretexts.orgyoutube.comlibretexts.org The PES connects the energies of reactants, transition states, intermediates, and products, providing a complete energy landscape for the reaction pathway. researchgate.netuleth.ca Aryl iodides like this compound are important substrates in many metal-catalyzed cross-coupling reactions.

For instance, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, DFT studies have been crucial for understanding the catalytic cycle. rsc.orgresearchgate.netnih.gov The mechanism involves three primary steps:

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form a Pd(II) intermediate, [Ar-Pd(II)-I]. This is often the rate-determining step.

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the iodide. This step is base-assisted, and its exact mechanism (whether via a boronate intermediate or a palladium-hydroxo species) has been extensively studied computationally. researchgate.net

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.

Computational investigations have revealed the energy barriers associated with each step and the structures of the key intermediates and transition states. rsc.orgacs.org For aryl iodides, oxidative addition is generally facile, but subsequent steps can be influenced by factors like the choice of ligand, base, and solvent, all of which can be modeled to predict reaction outcomes and optimize conditions. researchgate.netacs.orgacs.org

Transition State Characterization

The formation of this compound via electrophilic iodination of 3-ethoxy-1-methylbenzene involves the attack of an electrophilic iodine species (e.g., I⁺) on the aromatic ring. The transition state of this reaction is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

The transition state in electrophilic aromatic substitution is often characterized as a late transition state, resembling the charged intermediate known as a Wheland intermediate or sigma complex. lumenlearning.com In this intermediate, the aromaticity of the benzene ring is temporarily disrupted as the electrophile forms a new sigma bond with a carbon atom of the ring. youtube.com For the formation of this compound, the iodine electrophile attacks the carbon atom at position 4 (para to the ethoxy group and ortho to the methyl group).

The geometry of the transition state would involve an elongated C-I bond compared to the final product and a partial positive charge delocalized across the aromatic ring, particularly at the ortho and para positions relative to the point of attack. youtube.com The ethoxy and methyl substituents play a crucial role in stabilizing this transition state. The ethoxy group, being an activating group, donates electron density to the ring through resonance, which helps to stabilize the positive charge. youtube.comlumenlearning.com The methyl group also contributes to stabilization through an inductive effect and hyperconjugation. msu.edulibretexts.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling the structure and energy of this transition state. rsc.orgnih.gov Calculations would typically reveal the key geometric parameters and the imaginary frequency corresponding to the C-I bond formation, which confirms the structure as a true transition state.

Table 1: Illustrative Transition State Parameters for the Iodination of a Substituted Benzene

ParameterValueDescription
C-I Bond Length (Å)2.5 - 2.8The forming bond between the aromatic carbon and iodine.
C-C Bond Lengths (Å)1.40 - 1.45Aromatic C-C bonds showing partial loss of aromaticity.
Activation Energy (kcal/mol)10 - 20The energy barrier for the reaction, influenced by the solvent and electrophile. nih.gov
Imaginary Frequency (cm⁻¹)-150 to -300The vibrational mode corresponding to the reaction coordinate at the transition state.

Note: The values in this table are representative examples based on computational studies of similar electrophilic aromatic substitution reactions and are not specific to this compound.

Reaction Coordinate Analysis for Complex Transformations

A reaction coordinate diagram for the electrophilic iodination of 3-ethoxy-1-methylbenzene to form this compound illustrates the energy changes throughout the reaction. The reaction proceeds through a two-step mechanism. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex: The first step is the rate-determining step, involving the attack of the electrophile on the electron-rich aromatic ring to form the sigma complex. This step has the highest activation energy. The reaction coordinate up to this point involves the approach of the iodine electrophile to the benzene ring and the subsequent formation of the C-I bond. lumenlearning.comyoutube.com

Deprotonation: The second step is a fast deprotonation from the sigma complex to restore the aromaticity of the ring, leading to the final product, this compound. lumenlearning.comyoutube.com

Computational analysis of the reaction coordinate would involve calculating the energies of the reactants, the transition state, the sigma complex intermediate, and the product. This provides a quantitative understanding of the reaction's thermodynamics and kinetics.

Table 2: Illustrative Energy Profile for Electrophilic Iodination

SpeciesRelative Energy (kcal/mol)
Reactants (3-ethoxy-1-methylbenzene + I⁺)0
Transition State 1+15
Sigma Complex Intermediate+5
Transition State 2+7
Product (this compound + H⁺)-10

Note: The energy values in this table are hypothetical and serve to illustrate a typical reaction coordinate profile for an electrophilic aromatic substitution. Actual values would be obtained from specific quantum chemical calculations.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution NMR Techniques (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR techniques are critical for assembling the structural puzzle of 4-Ethoxy-1-iodo-2-methylbenzene.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., singlet, doublet, triplet, quartet) would reveal adjacent, non-equivalent protons, confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would differentiate between the aromatic carbons (some of which would be significantly affected by the iodine and oxygen substituents), the ethoxy carbons, and the methyl carbon.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish definitive correlations. A COSY spectrum would show which protons are spin-coupled to each other, confirming the positions of the aromatic protons relative to one another. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C spectra.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established spectroscopic principles.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic-H (C3-H) ~ 6.6-6.7 Doublet 1H
Aromatic-H (C5-H) ~ 6.5-6.6 Doublet of doublets 1H
Aromatic-H (C6-H) ~ 7.5-7.6 Doublet 1H
Ethoxy (-OCH₂CH₃) ~ 4.0 Quartet 2H
Methyl (-CH₃) ~ 2.2 Singlet 3H

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1-I ~ 85-90
C2-CH₃ ~ 138-140
C3 ~ 115-117
C4-O ~ 158-160
C5 ~ 112-114
C6 ~ 139-141
Methyl (-CH₃) ~ 16-18
Ethoxy (-OCH₂CH₃) ~ 63-65

Variable Temperature NMR Studies for Dynamic Processes

While this compound is not expected to exhibit major dynamic processes such as conformational isomerism at room temperature, variable temperature (VT) NMR studies could be employed. These studies can provide insights into subtle molecular motions, such as the rotational barrier of the ethoxy or methyl groups. By recording NMR spectra at different temperatures, any changes in chemical shifts, line broadening, or coalescence of signals would indicate the presence of dynamic equilibria. For this specific molecule, significant changes are not anticipated within a typical temperature range.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of the parent ion (molecular ion). This precision allows for the determination of the elemental composition and thus the molecular formula of this compound. The expected monoisotopic mass of C₉H₁₁IO is 261.9855 g/mol . HRMS would be able to confirm this mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an ideal method for assessing the purity of a volatile compound like this compound and confirming its identity.

In a GC-MS analysis, the sample is vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer. The resulting mass spectrum for the main component would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The spectrum would also display a characteristic fragmentation pattern, resulting from the breakdown of the molecule in the ion source. Predicted major fragments for this compound would likely arise from the loss of the iodine atom, the ethoxy group, or an ethyl radical. This fragmentation pattern serves as a molecular "fingerprint" to confirm the compound's identity.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Identity
262 [M]⁺ (Molecular Ion)
233 [M - C₂H₅]⁺
135 [M - I]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the planarity of the benzene ring, the orientation of the ethoxy and methyl substituents relative to the ring, and the precise C-I, C-O, and C-C bond lengths. Furthermore, it would provide information about the crystal packing, showing how individual molecules are arranged in the crystal lattice and detailing any intermolecular interactions, such as van der Waals forces, that stabilize the solid-state structure. To date, no public crystal structure determination for this compound has been reported in the searched literature.

Table of Mentioned Compounds

Compound Name

Analysis of Bond Lengths and Angles in the Iodo-Aryl Moiety

X-ray crystallography is the definitive method for determining the precise bond lengths and angles of a crystalline solid. This technique provides a detailed map of the atomic positions within the crystal lattice. For the iodo-aryl moiety of this compound, one would expect the carbon-iodine (C-I) bond length to be a key parameter. In related aryl iodides, the C-I bond length is typically in the range of 2.08 to 2.12 Å. The presence of the electron-donating ethoxy and methyl groups on the benzene ring might subtly influence this bond length.

The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic effects of the substituents. The bulky iodine atom and the ethoxy group would likely cause some distortion in the ring geometry.

Table 1: Predicted Bond Parameters in this compound

Parameter Predicted Value Range Notes
C-I Bond Length 2.08 - 2.12 Å Based on analogous aryl iodides.
C-C-I Bond Angles 118° - 122° Expected deviation from ideal 120°.
Aromatic C-C Bond Lengths 1.38 - 1.41 Å Typical for substituted benzenes.

Note: These values are theoretical predictions and await experimental verification through X-ray crystallographic analysis of this compound.

Intermolecular Interactions in Crystal Lattices

In the solid state, molecules of this compound would be held together by a variety of intermolecular forces. Due to the presence of the large, polarizable iodine atom, halogen bonding is a significant interaction that would likely be observed. acs.org Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of the ethoxy group on a neighboring molecule. acs.org

Van der Waals forces, including London dispersion forces and dipole-dipole interactions, would also play a crucial role in the crystal packing. ncert.nic.in The aromatic rings can also participate in π-π stacking interactions. A detailed analysis of these interactions would require crystallographic data, which is currently unavailable.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. youtube.comyoutube.com A spectrum for this compound would exhibit characteristic peaks corresponding to its structural features.

Aromatic C-H stretching vibrations are typically observed around 3030 cm⁻¹. pressbooks.pub The aliphatic C-H stretching of the ethoxy and methyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether linkage would likely produce a strong absorption in the 1200-1270 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region, though it can be weak in IR spectroscopy.

The substitution pattern on the benzene ring would also give rise to characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region, which can be diagnostic of the arrangement of substituents. pressbooks.pub

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H ~3030 Stretching
Aliphatic C-H 2850-3000 Stretching
C-O (Ether) 1200-1270 Stretching
Aromatic C=C 1450-1600 Stretching
C-I 500-600 Stretching

Note: These are generalized frequency ranges. The exact peak positions for this compound have not been reported in the literature.

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. nih.govchromatographyonline.com For a compound like this compound, a reversed-phase HPLC method would likely be the most suitable approach for purity assessment.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant nonpolar character, this compound would be well-retained on a C18 column.

The development of a specific HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. A UV detector would be an appropriate choice for detection, as the aromatic ring would absorb UV light, typically around 254 nm. While general methods for the analysis of iodinated compounds by HPLC exist, a validated method specifically for this compound is not documented in readily accessible scientific resources. sielc.comacs.org

Applications of 4 Ethoxy 1 Iodo 2 Methylbenzene As a Synthetic Building Block

Precursor in Complex Molecule Synthesis (e.g., pharmaceuticals, natural product scaffolds)

The carbon-iodine bond in 4-Ethoxy-1-iodo-2-methylbenzene is a key handle for the introduction of molecular complexity through various cross-coupling reactions. This has made it an attractive starting material or intermediate in the synthesis of pharmaceuticals and scaffolds for natural products. One of the most prominent applications is its conversion to the corresponding boronic acid, (4-ethoxy-2-methylphenyl)boronic acid, which is a crucial partner in palladium-catalyzed Suzuki-Miyaura coupling reactions. chemimpex.comtcichemicals.com This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and other complex structures found in a wide array of therapeutic agents. chemimpex.com

The Suzuki-Miyaura coupling allows for the linkage of the 4-ethoxy-2-methylphenyl moiety to various other aromatic or heterocyclic systems, a common strategy in the development of new drug candidates. mdpi.comnih.gov For instance, this methodology is employed in the large-scale synthesis of kinase inhibitors and other targeted therapies. rsc.org The ethoxy and methyl groups on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, influencing factors such as solubility, metabolic stability, and target binding affinity.

Beyond Suzuki-Miyaura coupling, the iodo-group in this compound also facilitates other important transformations like the Sonogashira coupling. This reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is instrumental in the synthesis of numerous natural products and their analogues. rsc.orgresearchgate.net The resulting enyne and arylalkyne structures are key components of many biologically active compounds. researchgate.net The Heck reaction, another palladium-catalyzed process that couples aryl halides with alkenes, further expands the synthetic utility of this compound for creating complex olefinic structures. unr.edu.ar

Coupling ReactionReactant TypeProduct MoietyRelevance to Complex Molecules
Suzuki-Miyaura OrganoboranesBiaryl, Aryl-heterocycleCore structures in many pharmaceuticals (e.g., kinase inhibitors). mdpi.comrsc.org
Sonogashira Terminal AlkynesArylalkyne, Conjugated EnyneKey scaffolds in natural products and biologically active molecules. rsc.orgresearchgate.net
Heck Reaction AlkenesSubstituted AlkeneFormation of complex olefinic side chains and cyclic systems. unr.edu.ar

Synthesis of Functional Materials and Polymers Incorporating Iodo-Aryl Moieties

The reactivity of the iodo-aryl moiety in this compound makes it a valuable monomer or precursor for the synthesis of functional materials and polymers. The ability to participate in polymerization reactions, particularly through cross-coupling methodologies, allows for the incorporation of the 4-ethoxy-2-methylphenylene unit into polymer backbones. This can impart specific optical, electronic, or physical properties to the resulting material.

For example, iodo-aromatic compounds are utilized in the synthesis of conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these polymers can be fine-tuned by the nature of the aromatic units in the polymer chain. The ethoxy and methyl groups of the this compound unit can influence the solubility and processing characteristics of the polymer, as well as its solid-state packing and, consequently, its electronic performance.

Furthermore, iodo-containing aromatic compounds can be used to create dendritic polymers. These highly branched, tree-like macromolecules have unique properties and are being explored for various applications, including as X-ray diagnostic reagents. The iodine atoms, being heavy atoms, can enhance the X-ray attenuation of the polymer, making it suitable for imaging applications.

Material TypeSynthetic RouteRole of this compound MoietyPotential Applications
Conjugated Polymers Cross-coupling polymerization (e.g., Suzuki, Sonogashira)Modifies electronic properties, solubility, and processability.Organic electronics (OLEDs, OPVs, OFETs).
Dendritic Polymers Multi-step synthesis involving iodo-functionalized monomersProvides heavy atoms for enhanced X-ray attenuation.X-ray contrast agents, drug delivery.

Development of Novel Reagents and Catalysts from Iodoarene Frameworks

The iodoarene framework of this compound serves as a platform for the development of novel reagents and organocatalysts. Hypervalent iodine compounds, which are synthesized from iodoarenes, have emerged as a powerful class of reagents and catalysts in organic synthesis, offering mild and selective transformations.

The oxidation of the iodine atom in iodoarenes can lead to the formation of iodine(III) or iodine(V) species. These hypervalent iodine reagents are known to mediate a wide range of oxidative transformations, acting as alternatives to traditional heavy metal-based oxidants. The substituents on the aryl ring, such as the ethoxy and methyl groups in this compound, can influence the reactivity and selectivity of the resulting hypervalent iodine species.

Moreover, by introducing chiral ligands onto the iodoarene scaffold, it is possible to develop chiral hypervalent iodine catalysts for asymmetric synthesis. These organocatalysts can facilitate enantioselective reactions, which are of paramount importance in the pharmaceutical industry for the production of single-enantiomer drugs. While specific catalysts derived directly from this compound are not extensively documented in the literature, the general principles of iodoarene-based catalyst development suggest its potential as a starting point for such endeavors. The development of such catalysts derived from readily available iodoarenes continues to be an active area of research. mdpi.comnih.govbeilstein-journals.orgresearchgate.net

Reagent/Catalyst TypeSynthetic ApproachFunctionPotential Advantages
Hypervalent Iodine Reagents Oxidation of the iodo-groupOxidizing agent for various functional group transformations.Metal-free, mild reaction conditions.
Chiral Hypervalent Iodine Catalysts Introduction of chiral auxiliaries onto the iodoareneCatalyst for asymmetric synthesis (e.g., enantioselective oxidations).Organocatalytic, potential for high enantioselectivity. mdpi.comnih.gov

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes for Iodoarenes

A primary challenge in organic synthesis is the development of environmentally benign processes. For iodoarenes like 4-Ethoxy-1-iodo-2-methylbenzene, this involves moving away from traditional methods that often rely on harsh reagents and produce significant waste.

Future research is directed towards several green strategies:

Catalytic Aerobic Oxidation: The use of molecular oxygen as the terminal oxidant for in-situ generation of hypervalent iodine reagents from iodoarenes is a promising sustainable method. nsf.gov This approach, often coupled with aldehyde co-reactants, avoids the need for stoichiometric, less environmentally friendly oxidants. nsf.gov

Benign Iodinating Agents and Solvents: Research into replacing corrosive reagents like nitrous acid, often used in classical Sandmeyer reactions, is crucial. acs.orgresearchgate.net Methods using agents like polyethylene (B3416737) glycol nitrite (B80452) (PEG-ONO) or developing metal-free systems with iodine as both oxidant and reagent in greener solvents like dimethyl sulfoxide (B87167) (DMSO) are gaining traction. acs.orgnih.gov

Energy-Efficient Activation: Exploring activation methods that reduce energy consumption, such as photoinduced or electrochemical activation, presents a significant frontier. acs.orgeurekalert.org These techniques can offer mild reaction conditions and circumvent the need for thermal energy input. acs.orgeurekalert.org

Waste Reduction and Recycling: A major drawback of using iodoarenes in coupling reactions is the generation of aryl iodide byproducts. eurekalert.org Developing recyclable iodoarene auxiliaries or incorporating the iodoarene moiety into the final product through sequential reactions are key strategies to improve atom economy. acs.orgnih.gov

To quantify the "greenness" of these new synthetic routes, various metrics are employed. These tools help chemists evaluate the environmental impact of a process and compare alternative synthetic pathways.

Green Chemistry MetricDescriptionIdeal Value
Atom Economy (AE) Measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. researchgate.netgreenchemistry-toolkit.org100% (or 1) researchgate.net
E-Factor (Environmental Factor) Quantifies the amount of waste generated per unit of product. greenchemistry-toolkit.orgnih.gov0 acs.org
Process Mass Intensity (PMI) Represents the total mass of all materials (reactants, solvents, catalysts) used to produce a certain mass of the final product. greenchemistry-toolkit.org1
Reaction Mass Efficiency (RME) A more comprehensive metric that considers yield, stoichiometry, and the mass of all substances used in a reaction. nih.gov100%

This table provides a summary of key metrics used to assess the sustainability of chemical syntheses.

Achieving Enhanced Chemo-, Regio-, and Stereoselective Transformations

Controlling the outcome of a chemical reaction to yield a specific isomer is a fundamental challenge. For a multi-functionalized molecule like this compound, achieving high selectivity is paramount for its efficient use in complex syntheses.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A key challenge in reactions involving diaryliodonium salts, which can be prepared from iodoarenes, is ensuring the preferential transfer of the desired aryl group. acs.org Future research focuses on designing diaryliodonium salts with "dummy" aryl groups that are electronically or sterically disfavored for transfer, thus enhancing the chemoselective delivery of the valuable aryl moiety. acs.org Nickel-catalyzed cross-coupling reactions have also demonstrated excellent chemoselectivity, reacting preferentially with aryl iodides over other functional groups. nih.gov

Regioselectivity , the control of where a reaction occurs on a molecule, is crucial for functionalizing specific positions on the benzene (B151609) ring. While the existing substituents on this compound direct incoming groups to specific locations, methods that can override these innate preferences are highly sought after. Catalyst-controlled C-H functionalization, for instance, offers a pathway to introduce new groups at positions not typically favored by electrophilic aromatic substitution. nih.gov

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a product. This is particularly important when creating chiral molecules for pharmaceutical applications. wikipedia.org A significant area of future research is the development of chiral iodoarene-based catalysts for asymmetric synthesis. nih.gov These catalysts can induce stereoselectivity in reactions, leading to the preferential formation of one enantiomer over another. acs.orgrsc.org

Type of SelectivityDefinitionApplication to this compound
Chemoselectivity Preferential reaction of one functional group over others.Reactions at the C-I bond without affecting the ethoxy or methyl groups. nih.gov
Regioselectivity Control over the position of chemical bond formation.Directing further substitution to a specific carbon on the aromatic ring. nih.gov
Stereoselectivity Control over the spatial orientation of the product's atoms.Use as a precursor or catalyst to create chiral molecules with a specific 3D structure. acs.orgrsc.org

This table outlines the different types of selectivity crucial for advanced synthesis involving substituted iodoarenes.

Expanding Applications in Materials Science and Advanced Chemical Synthesis

Iodoarenes are valuable building blocks primarily because the iodine atom is an excellent leaving group, facilitating its substitution in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions are fundamental to constructing complex organic molecules.

The future utility of this compound lies in its potential as a precursor for:

Pharmaceuticals and Agrochemicals: The substituted benzene core is a common scaffold in biologically active molecules. The ability to functionalize the iodo-position allows for the modular synthesis of novel drug candidates and agricultural chemicals. eurekalert.orgnih.gov

Functional Organic Materials: Iodoarenes are used to synthesize complex molecules for applications such as dyestuffs and photosensitive materials. nih.gov By participating in coupling reactions, this compound could be incorporated into larger conjugated systems for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Hypervalent Iodine Reagents: Aryl iodides are the starting point for the synthesis of hypervalent iodine compounds. nih.govnih.gov These reagents are prized for their unique reactivity as mild, metal-free oxidants and their ability to transfer functional groups, offering a green alternative to heavy-metal-based reagents. acs.orgnih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, moving from a role of explaining experimental results to actively guiding the discovery of new reactions and catalysts. chimia.ch

For the chemistry of iodoarenes, future advancements will be heavily influenced by:

Mechanistic Elucidation: Quantum chemical modeling helps to elucidate complex reaction mechanisms, such as those in iodoarene-catalyzed C-H amination or in the activation of C-H bonds. acs.orgrsc.org Understanding these pathways is critical for optimizing reaction conditions and improving yields and selectivity.

Predictive Catalyst Design: Instead of relying on experimental trial-and-error, computational models can predict the properties and performance of potential catalysts. researchgate.netmdpi.com This allows for the rational, in-silico design of catalysts with enhanced activity and selectivity for specific transformations, such as the site-selective functionalization of C-H bonds. nih.gov

Modeling Solvent Effects: The solvent can significantly impact a reaction's outcome. Advanced computational models are being developed to more accurately simulate the explicit interactions between reactants, catalysts, and solvent molecules, leading to more realistic and predictive models of chemical reactivity in solution. youtube.com

The synergy between experimental synthesis and computational modeling is poised to accelerate the development of novel, efficient, and sustainable chemical processes involving this compound and the broader class of iodoarenes. chimia.ch

Q & A

Q. What are the common synthetic routes for preparing 4-Ethoxy-1-iodo-2-methylbenzene, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves iodination of a pre-functionalized benzene derivative. Key methods include:
  • Electrophilic Aromatic Substitution: Direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Temperature control (0–25°C) is critical to avoid over-iodination.
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling using a boronic acid precursor and a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
    Yield optimization requires precise stoichiometry (1.2–1.5 equivalents of iodinating agent), solvent selection (e.g., DMF for polar intermediates), and reaction time (12–24 hours). Byproducts like di-iodinated species can be minimized via slow reagent addition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .
  • Waste Disposal: Collect halogenated waste separately in labeled containers for incineration. Avoid aqueous disposal due to iodine’s environmental persistence.
  • Emergency Measures: For spills, use inert adsorbents (e.g., vermiculite) and neutralize with sodium thiosulfate. Safety showers and eye-wash stations must be accessible .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy and methyl groups). The iodine atom’s electronegativity deshields adjacent protons, causing distinct downfield shifts (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) and isotopic pattern (due to iodine’s natural abundance).
  • Infrared (IR) Spectroscopy: Peaks at ~1250 cm⁻¹ (C-O stretch of ethoxy) and ~500 cm⁻¹ (C-I stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation in the iodination step?

  • Methodological Answer:
  • Temperature Modulation: Lower temperatures (0–5°C) reduce electrophilic over-reactivity.
  • Catalyst Screening: Test Lewis acids like BF₃·Et₂O for regioselectivity.
  • In Situ Monitoring: Use TLC or inline IR to track reaction progress and terminate before side reactions dominate.
  • Solvent Effects: Non-polar solvents (e.g., dichloromethane) favor mono-iodination by limiting iodine solubility .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-311+G(d,p)).
  • Molecular Dynamics (MD) Simulations: Model solvation effects and transition states for iodination pathways.
  • QSPR Models: Correlate substituent electronic parameters (Hammett σ values) with reaction rates .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer:
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., 4-ethoxy-1-bromo-2-methylbenzene) to identify expected shifts.
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific signal contributions.
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer:
  • In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., replacing iodine with bromine) to assess impact on bioactivity.
  • Molecular Docking: Simulate binding interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Notes on Data Contradictions

  • Example: Conflicting NMR data may arise from solvent polarity or concentration effects. Validate with multiple solvents (CDCl₃ vs. DMSO-d₆) and dilute samples to reduce dipole-dipole interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.